molecular formula C14H16F2N2O3 B2782270 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide CAS No. 1286704-07-1

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide

カタログ番号 B2782270
CAS番号: 1286704-07-1
分子量: 298.29
InChIキー: RDBWDTKDTWMTHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential as a cancer therapeutic agent.

作用機序

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in rRNA synthesis, which in turn inhibits ribosome biogenesis and protein synthesis, ultimately leading to cell death (4). N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has also been shown to induce DNA damage and activate the DNA damage response pathway, which further contributes to its cytotoxic effects (5).
Biochemical and Physiological Effects:
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models (6). It has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin (7). In addition, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been shown to have minimal effects on normal cells, suggesting a potential therapeutic window (8).

実験室実験の利点と制限

One advantage of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is its specificity for RNA polymerase I transcription, which allows for targeted inhibition of ribosome biogenesis. However, one limitation is its poor solubility, which can make it difficult to administer in vivo (9). Additionally, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been shown to have a short half-life, which may limit its efficacy in clinical settings (10).

将来の方向性

There are several potential future directions for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide research. One area of interest is the development of more potent and selective RNA polymerase I inhibitors. Additionally, there is interest in exploring the use of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide in combination with other chemotherapeutic agents to enhance its efficacy. Finally, there is potential for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide to be used in combination with immunotherapy to enhance the immune response against cancer cells (11).
In conclusion, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is a promising cancer therapeutic agent that specifically targets RNA polymerase I transcription. It has shown efficacy in preclinical studies for the treatment of hematological and solid tumors, and has minimal effects on normal cells. While there are limitations to its use, there are several potential future directions for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide research.

合成法

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide is synthesized through a multistep process involving the reaction of 2,4-difluorobenzonitrile with cyclopropylmethylamine, followed by the reaction with oxalyl chloride to form the oxalamide moiety. The final product is purified through column chromatography and characterized through NMR spectroscopy and mass spectrometry (1).

科学的研究の応用

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has been extensively studied for its potential as a cancer therapeutic agent. It has shown promising results in preclinical studies for the treatment of hematological malignancies, including multiple myeloma, acute myeloid leukemia, and chronic lymphocytic leukemia (2). N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide has also been studied in solid tumors, such as breast, ovarian, and pancreatic cancers, with promising results (3).

特性

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-14(21,8-2-3-8)7-17-12(19)13(20)18-11-5-4-9(15)6-10(11)16/h4-6,8,21H,2-3,7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBWDTKDTWMTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2,4-difluorophenyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。